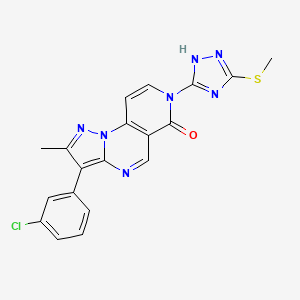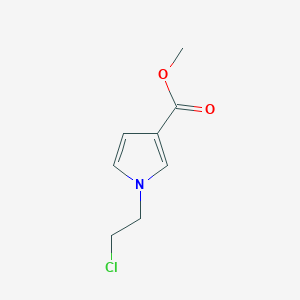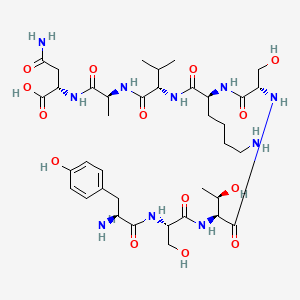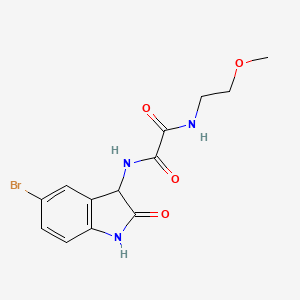
C19H14ClN7OS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains multiple functional groups, including a chlorophenyl group, a triazole ring, and a quinazolinone structure
Métodos De Preparación
The synthesis of 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps, typically starting with the preparation of the triazole ring and the quinazolinone structure separately. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile . The quinazolinone structure is often prepared via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone . The final step involves the coupling of the triazole and quinazolinone moieties through a sulfanyl linkage, which can be achieved using thiol reagents under mild conditions .
Análisis De Reacciones Químicas
1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one: undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes . The quinazolinone structure can interact with protein targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one include other triazole and quinazolinone derivatives. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . For example:
1,2,4-Triazole: A simple triazole ring without additional substituents.
Quinazolinone: A basic quinazolinone structure without the triazole or chlorophenyl groups.
4-Chlorophenyl-1,2,4-triazole: A triazole ring with a chlorophenyl substituent but lacking the quinazolinone moiety.
These comparisons highlight the unique combination of functional groups in 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one , which contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H14ClN7OS |
|---|---|
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H14ClN7OS/c1-10-15(11-4-3-5-12(20)8-11)16-21-9-13-14(27(16)25-10)6-7-26(17(13)28)18-22-19(29-2)24-23-18/h3-9H,1-2H3,(H,22,23,24) |
Clave InChI |
TVPOCVJXBFFIKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=NC(=NN5)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Fluorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12631104.png)

![4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12631129.png)
![1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B12631131.png)




![4-[(R)-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile](/img/structure/B12631150.png)
![3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12631153.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12631155.png)
![2-Propanol, 1-[(4-amino-2-bromo-5-fluorophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B12631160.png)
![2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B12631168.png)
![4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline](/img/structure/B12631178.png)
